4-Bromo-5-fluoro-2-methylphenyl methyl ether
Overview
Description
4-Bromo-5-fluoro-2-methylphenyl methyl ether (4BF2MPME) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid that has a low boiling point and is relatively stable. Its unique chemical structure makes it an attractive compound for use in a variety of research applications. 4BF2MPME is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
- Summary of the Application : “4-Bromo-5-fluoro-2-methylphenylboronic acid” is a compound that is closely related to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”. It is a valuable building block in organic synthesis .
- Results or Outcomes : The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .
Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : Pinacol boronic esters, which can be derived from compounds like “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, are used in a process called protodeboronation .
- Methods of Application : This process involves the removal of a boron group from the ester, which is achieved using a radical approach .
- Results or Outcomes : The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Preparation of Antidiabetic Agents
- Summary of the Application : A compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, known as “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene”, is used in the preparation of Canagliflozin , an antidiabetic agent .
- Results or Outcomes : Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus .
Enantiocontrolled Synthesis
- Summary of the Application : Bromomethyl methyl ether, a compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, has been used in enantiocontrolled synthesis of an intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
- Results or Outcomes : The synthesis resulted in an intermediate for the production of FK-506, a potent immunosuppressant .
Preparation of Thiophene Derivatives
- Summary of the Application : A compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, known as “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene”, is used in the preparation of thiophene derivatives .
- Results or Outcomes : Thiophene derivatives have a wide range of applications in materials science and medicinal chemistry .
Synthesis of Antidiabetic Agents
- Summary of the Application : “2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene” is an antidiabetic agent that can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
- Results or Outcomes : Canagliflozin is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus .
Synthesis of Immunomodulatory Agents
- Summary of the Application : Bromomethyl methyl ether, a compound similar to “4-Bromo-5-fluoro-2-methylphenyl methyl ether”, has been used in enantiocontrolled synthesis of an intermediate containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506 .
- Results or Outcomes : The synthesis resulted in an intermediate for the production of FK-506, a potent immunosuppressant .
properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYAQJFSDSHSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-4-methoxy-5-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.